molecular formula C11H18ClNO2 B13253520 tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate

tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate

Cat. No.: B13253520
M. Wt: 231.72 g/mol
InChI Key: ZOHHDHUUERHOST-RKDXNWHRSA-N
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Description

tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a chlorocyclohexene ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are tested for activities such as anti-inflammatory, antiviral, and anticancer effects .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The chlorocyclohexene ring can also interact with hydrophobic pockets in proteins, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is unique due to the presence of the chlorocyclohexene ring, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

tert-butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate

InChI

InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

ZOHHDHUUERHOST-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)Cl

Origin of Product

United States

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